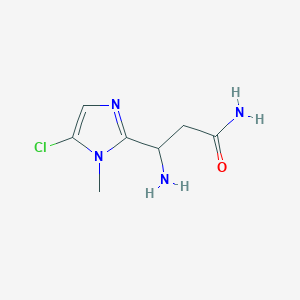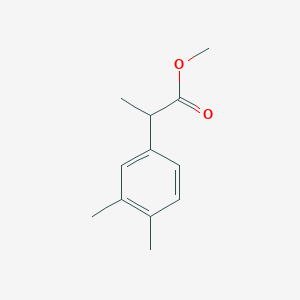
Methyl 2-(3,4-dimethylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,4-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from the reaction of 3,4-dimethylphenylpropanoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-dimethylphenyl)propanoate can be synthesized through the esterification of 3,4-dimethylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process uses a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficient production.
化学反応の分析
Types of Reactions
Methyl 2-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3,4-dimethylbenzoic acid.
Reduction: 3,4-dimethylphenylpropanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methyl 2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of methyl 2-(3,4-dimethylphenyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(2,5-dimethylphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propanoate
- Methyl 3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-(3,4-dimethylphenyl)propanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
methyl 2-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-11(7-9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3 |
InChIキー |
ACQLXHZXGKWTGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


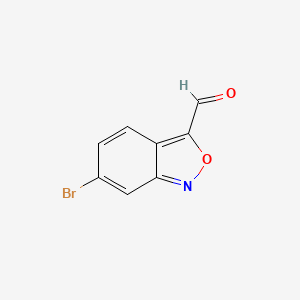
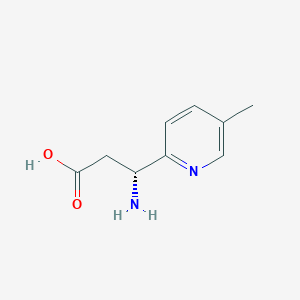
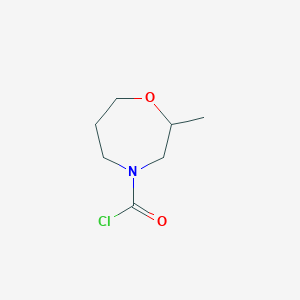
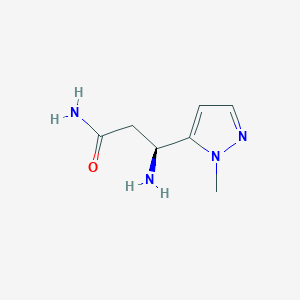
![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
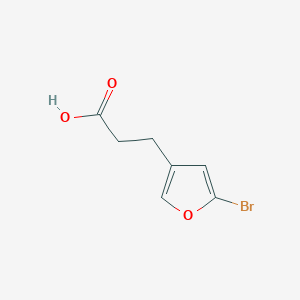
amine](/img/structure/B13310178.png)
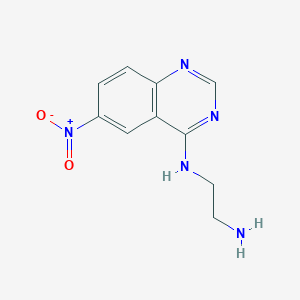
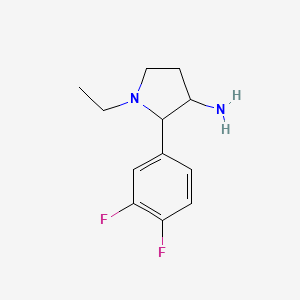
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
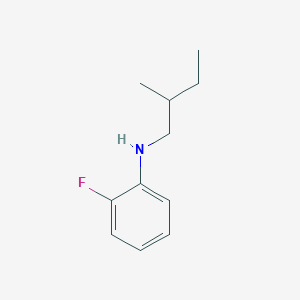
amine](/img/structure/B13310223.png)
